molecular formula C11H16ClN3O B13337686 4-Chloro-6-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)pyrimidine

4-Chloro-6-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)pyrimidine

Cat. No.: B13337686
M. Wt: 241.72 g/mol
InChI Key: OBQHDJZZXVPUBS-UHFFFAOYSA-N
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Description

4-Chloro-6-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)pyrimidine is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities. This compound is characterized by the presence of a chloro group at the 4th position and a methoxymethyl group at the 6th position of the pyrimidine ring, along with a pyrrolidine ring attached to the pyrimidine nucleus.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been reported to enhance reaction rates and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.

Scientific Research Applications

4-Chloro-6-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-6-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)pyrimidine is unique due to the presence of the pyrrolidine ring, which can impart different biological activities and chemical reactivity compared to its simpler analogs. This structural feature may enhance its potential as a therapeutic agent and its interactions with biological targets.

Properties

IUPAC Name

4-chloro-6-[3-(methoxymethyl)-4-methylpyrrolidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c1-8-4-15(5-9(8)6-16-2)11-3-10(12)13-7-14-11/h3,7-9H,4-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQHDJZZXVPUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1COC)C2=CC(=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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